molecular formula C22H21N5OS B2827456 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 832090-80-9

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2827456
CAS No.: 832090-80-9
M. Wt: 403.5
InChI Key: UUWUVZMPUMHAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydroindole moiety linked via a ketone-sulfanyl bridge to a 1,2,4-triazole ring substituted with ethyl and indol-3-yl groups. Its structural complexity arises from the integration of three pharmacologically significant motifs:

  • Indole derivatives: Known for interactions with biological targets via π-π stacking and hydrogen bonding .
  • 1,2,4-Triazole: Enhances metabolic stability and bioavailability in drug design .

Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be synthesized via nucleophilic substitution between a triazole-thiolate and α-halogenated ketone under alkaline conditions .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-2-26-21(17-13-23-18-9-5-4-8-16(17)18)24-25-22(26)29-14-20(28)27-12-11-15-7-3-6-10-19(15)27/h3-10,13,23H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUVZMPUMHAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Differences Molecular Weight Key Functional Groups Reference
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl)ethanone Allyl and methoxyphenyl substituents on triazole; dihydroisoquinoline instead of dihydroindole 437.51 g/mol Allyl, methoxyphenyl, dihydroisoquinoline
1-(4-Chlorophenyl)-2-{[4-phenyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Chlorophenyl and quinolinyl substituents; no indole moieties 486.97 g/mol Chlorophenyl, quinolinyl
1-(2,3-Dihydroindol-1-yl)-2-[(1-ethylindol-3-yl)sulfonyl]ethan-1-one Sulfonyl bridge instead of sulfanyl; ethylindole substituent 381.46 g/mol Sulfonyl, ethylindole

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one , with the molecular formula C24H26N4OSC_{24}H_{26}N_{4}OS and a molecular weight of 418.6 g/mol , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes indole and triazole moieties, which are known for their diverse biological activities. The presence of a sulfanyl group further enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC24H26N4OS
Molecular Weight418.6 g/mol
IUPAC Name1-(2,3-dihydroindol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
PurityTypically 95%

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the triazole and indole families. The compound has demonstrated significant activity against various bacterial strains:

  • Staphylococcus aureus : It showed potent activity with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL against standard strains and even lower against methicillin-resistant strains (MRSA) .
  • Escherichia coli : Moderate activity was noted against E. coli, indicating potential for broader antimicrobial applications .
  • Candida albicans : The compound also exhibited antifungal properties, making it a candidate for treating fungal infections .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain cancer types, although further studies are required to establish specific mechanisms of action and therapeutic indices.

The biological activity is believed to stem from the compound's ability to interact with key biological targets such as enzymes involved in bacterial cell wall synthesis or pathways critical for cancer cell survival. Molecular docking studies have indicated strong binding affinities to targets associated with bacterial resistance mechanisms .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of triazole compounds similar to the target compound and assessed their antimicrobial activities against common pathogens. The results indicated that modifications to the indole structure could enhance antimicrobial potency without significantly increasing cytotoxicity .

Study 2: Cytotoxicity Assessment

In vitro tests on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst loading (e.g., Cu(I) for CuAAC).
  • Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (DMSO-d₆ or CDCl₃ as solvents).
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • X-ray crystallography : For unambiguous 3D structure determination. Use SHELXL for refinement, ensuring data collection at low temperatures (90–100 K) to minimize thermal motion .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate via IC₅₀ comparisons.
  • Stability studies : Assess compound degradation in DMSO/PBS using HPLC over 24–72 hours.
  • Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Validate with co-crystallized ligands.
  • Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 50–100 ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., Cl, ethyl groups) on activity using Gaussian-based DFT calculations .

Advanced: How to analyze crystallographic data for this compound?

Answer:

Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ SHELXT for phase determination via intrinsic phasing.

Refinement : Refine parameters (atomic coordinates, displacement) with SHELXL. Apply restraints for disordered regions.

Validation : Check R-factor convergence (<5%), and validate geometry with PLATON .

Advanced: What are the safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Toxicity assessment : Refer to analogs with acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) and comply with GHS Category 4 guidelines .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

Scaffold modification : Vary substituents (e.g., ethyl to methyl on triazole, indole substituents).

Activity assays : Test against target enzymes (e.g., fungal CYP51 for antifungals) using microbroth dilution (MIC determination).

Data analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀. Use PyMOL for binding pose visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.